3-(5-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol
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Overview
Description
The compound 3-{5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is a complex organic molecule that features a combination of benzoxazole and naphthol structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Aldol Condensation: The benzoxazole derivative is then subjected to an aldol condensation with 3,5-dichloro-2-hydroxybenzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is largely dependent on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 3-{5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}PHENOL
- 3-{5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}ANILINE
Uniqueness
The presence of both benzoxazole and naphthol moieties in 3-{5-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL makes it unique compared to other similar compounds. This unique structure may confer distinct electronic, optical, or biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H14Cl2N2O3 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
3-[5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C24H14Cl2N2O3/c25-16-7-15(23(30)19(26)10-16)12-27-17-5-6-22-20(11-17)28-24(31-22)18-8-13-3-1-2-4-14(13)9-21(18)29/h1-12,29-30H |
InChI Key |
CPSVAQPIOHVUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C(=CC(=C5)Cl)Cl)O)O |
Origin of Product |
United States |
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